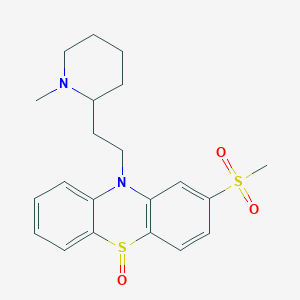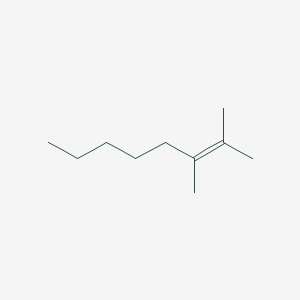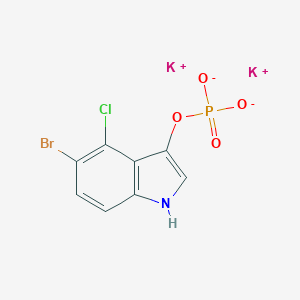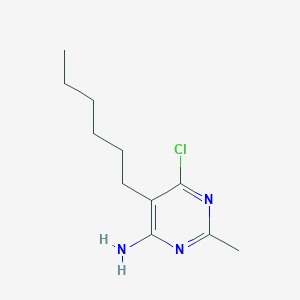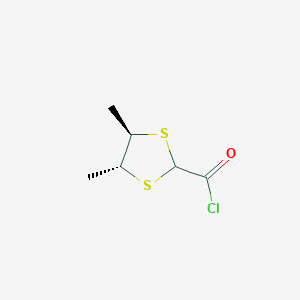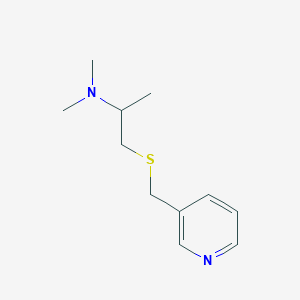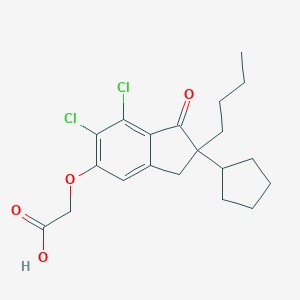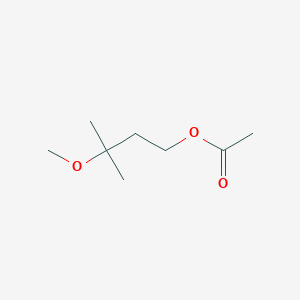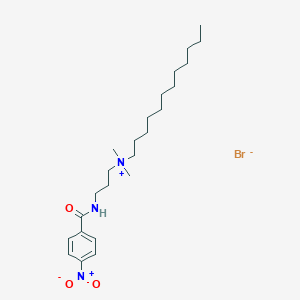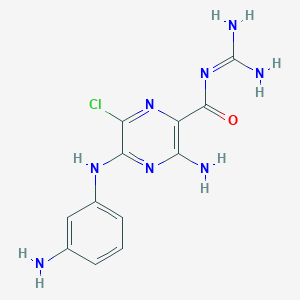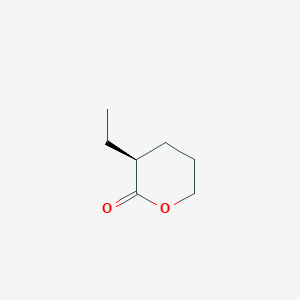
(S)-3-Ethyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Ethyltetrahydro-2H-pyran-2-one, also known as ethyl maltol, is a flavoring agent commonly used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. In recent years, (S)-3-Ethyltetrahydro-2H-pyran-2-one has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter activity, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (S)-3-Ethyltetrahydro-2H-pyran-2-one has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which can contribute to a range of diseases. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has been shown to modulate neurotransmitter activity, which can have implications for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has low toxicity and is generally considered safe for use in lab experiments. However, it is important to note that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have limitations in certain types of experiments, such as those involving high-throughput screening or drug discovery.
Direcciones Futuras
There are several future directions for research on (S)-3-Ethyltetrahydro-2H-pyran-2-one. One potential direction is the development of (S)-3-Ethyltetrahydro-2H-pyran-2-one-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of (S)-3-Ethyltetrahydro-2H-pyran-2-one in humans.
Métodos De Síntesis
(S)-3-Ethyltetrahydro-2H-pyran-2-one can be synthesized through various methods, including the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with (S)-3-Ethyltetrahydro-2H-pyran-2-one oxalate, and the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with pyruvic acid. The most commonly used method is the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, which involves heating the two compounds in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(S)-3-Ethyltetrahydro-2H-pyran-2-one has been found to have various therapeutic applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also suggested that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
103957-83-1 |
|---|---|
Nombre del producto |
(S)-3-Ethyltetrahydro-2H-pyran-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
MNMHTBMXCUARLR-LURJTMIESA-N |
SMILES isomérico |
CC[C@H]1CCCOC1=O |
SMILES |
CCC1CCCOC1=O |
SMILES canónico |
CCC1CCCOC1=O |
Sinónimos |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
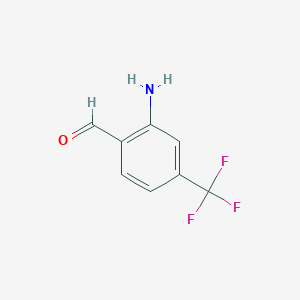
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
